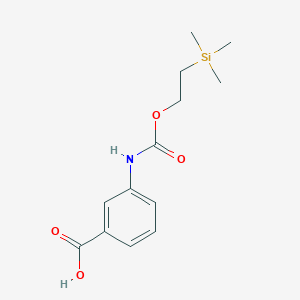
3-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)benzoic acid is a chemical compound with a complex structure that includes a benzoic acid core, a trimethylsilyl group, and an ethoxycarbonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)benzoic acid typically involves multiple steps, starting with the preparation of the benzoic acid derivativeFor instance, the trimethylsilyl group can be introduced using trimethylsilyl chloride in the presence of a base, while the ethoxycarbonyl group can be added using ethyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
3-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form different derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
3-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound can be used in the study of biochemical pathways and as a probe in molecular biology.
Industry: It can be used in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 3-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)benzoic acid involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, while the ethoxycarbonyl group can facilitate its incorporation into larger molecular structures. The benzoic acid moiety can interact with various enzymes and receptors, influencing biochemical pathways .
相似化合物的比较
Similar Compounds
3-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)benzoic acid: Unique due to its specific combination of functional groups.
Benzoic acid derivatives: Similar core structure but different functional groups.
Trimethylsilyl compounds: Share the trimethylsilyl group but differ in other parts of the molecule.
Ethoxycarbonyl compounds: Contain the ethoxycarbonyl group but have different core structures.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
属性
CAS 编号 |
653564-18-2 |
|---|---|
分子式 |
C13H19NO4Si |
分子量 |
281.38 g/mol |
IUPAC 名称 |
3-(2-trimethylsilylethoxycarbonylamino)benzoic acid |
InChI |
InChI=1S/C13H19NO4Si/c1-19(2,3)8-7-18-13(17)14-11-6-4-5-10(9-11)12(15)16/h4-6,9H,7-8H2,1-3H3,(H,14,17)(H,15,16) |
InChI 键 |
ZBXVTCTXZDOVJE-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)CCOC(=O)NC1=CC=CC(=C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(Tert-butoxycarbonyl)-1-oxa-7-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B15064024.png)
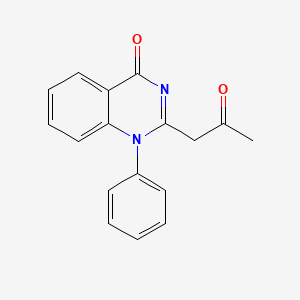
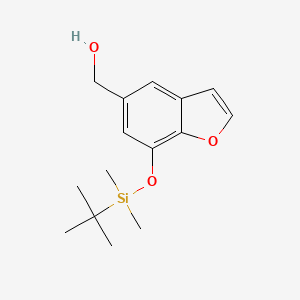

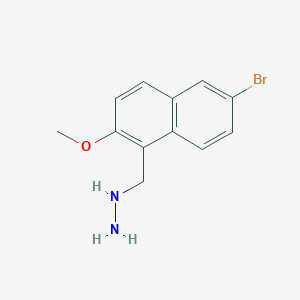
![(E)-4-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]but-3-en-2-one](/img/structure/B15064061.png)

![6-(3-Fluorophenyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-G]quinolin-8-amine](/img/structure/B15064076.png)
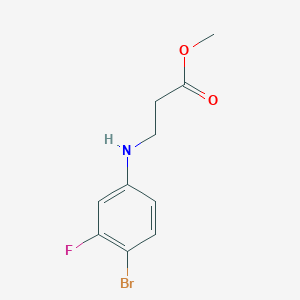
![Methyl 4-chlorothieno[3,4-C]quinoline-6-carboxylate](/img/structure/B15064101.png)



![2-Benzyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B15064133.png)
